molecular formula C8H4BrF3N2 B1531903 6-Amino-3-bromo-2-(trifluoromethyl)benzonitrile CAS No. 1805186-38-2

6-Amino-3-bromo-2-(trifluoromethyl)benzonitrile

Cat. No. B1531903
CAS RN: 1805186-38-2
M. Wt: 265.03 g/mol
InChI Key: SGYMLAUZYQBRRL-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-(trifluoromethyl)benzonitrile (6-ABT) is a trifluoromethylated nitrile compound that has been studied for its potential applications in scientific research. 6-ABT is a synthetic compound that is of interest due to its unique structural and chemical properties, and its ability to interact with other molecules in the environment.

Scientific Research Applications

6-Amino-3-bromo-2-(trifluoromethyl)benzonitrile has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of other compounds, such as benzodiazepines and other heterocyclic compounds. It has also been studied for its potential use as a catalyst in organic reactions. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of biomolecules.

Mechanism of Action

The mechanism of action of 6-Amino-3-bromo-2-(trifluoromethyl)benzonitrile is not yet fully understood. It is believed that the trifluoromethyl group in the compound is responsible for its ability to interact with other molecules in the environment. It is also believed that the bromine atom in the compound is responsible for its ability to act as a catalyst in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to have antifungal activity against Candida albicans and Aspergillus niger. Additionally, it has been reported to have anti-inflammatory properties and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-3-bromo-2-(trifluoromethyl)benzonitrile in laboratory experiments include its low cost, its high purity, and its ability to interact with other molecules in the environment. Additionally, this compound is a relatively stable compound, making it easy to store and handle. The main limitation of using this compound in laboratory experiments is its potential to cause contamination of the environment.

Future Directions

The potential future directions for 6-Amino-3-bromo-2-(trifluoromethyl)benzonitrile research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis. Additionally, further studies on its potential use as a fluorescent probe for the detection of biomolecules, as well as its potential use as an antimicrobial agent, could be explored. Additionally, further studies on the potential toxicity of this compound could be conducted.

properties

IUPAC Name

6-amino-3-bromo-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-2-6(14)4(3-13)7(5)8(10,11)12/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYMLAUZYQBRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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